molecular formula C21H20ClN3O5 B11270691 1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B11270691
M. Wt: 429.9 g/mol
InChI Key: SYNWKZZOSYIXMM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidin-2-one core, substituted with a 5-chloro-2-methoxyphenyl group and a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrrolidin-2-one ring.

    Introduction of the 5-Chloro-2-methoxyphenyl Group: This step involves the substitution of the pyrrolidin-2-one core with the 5-chloro-2-methoxyphenyl group using suitable reagents and catalysts.

    Formation of the 1,2,4-Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring, followed by its attachment to the pyrrolidin-2-one core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the 1,2,4-oxadiazole ring with the 3,4-dimethoxyphenyl group using suitable reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of biological processes and as a probe for investigating molecular interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methoxyphenyl)-3-(2-methylcyclohexyl)urea: This compound has a similar 5-chloro-2-methoxyphenyl group but differs in the core structure and substituents.

    3-(5-Chloro-2-methylphenyl)-1,1-diethylurea: This compound has a similar 5-chloro-2-methylphenyl group but differs in the core structure and substituents.

    3-(5-Chloro-2-methylphenyl)-1,1-diisopropylurea: This compound has a similar 5-chloro-2-methylphenyl group but differs in the core structure and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C21H20ClN3O5/c1-27-16-7-5-14(22)10-15(16)25-11-13(9-19(25)26)21-23-20(24-30-21)12-4-6-17(28-2)18(8-12)29-3/h4-8,10,13H,9,11H2,1-3H3

InChI Key

SYNWKZZOSYIXMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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